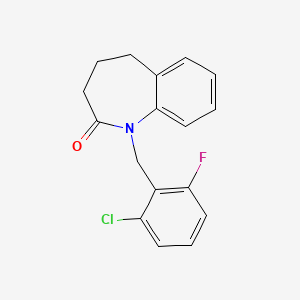
1-(2-chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as CFBT, is a novel synthetic compound of the benzazepinone family. It has a wide range of applications in scientific research, ranging from biochemical studies to drug development.
科学的研究の応用
Crystallographic Studies
1-(2-chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives have been extensively studied in crystallography. For instance, studies have shown that certain derivatives of this compound are isomorphous but not strictly isostructural, exhibiting slight differences in unit-cell dimensions and molecular conformations, which affect intermolecular interactions (Blanco, Palma, Cobo, & Glidewell, 2012). Similarly, variations in the hydrogen-bonded structures of differently substituted derivatives have been observed, affecting the dimensions and nature of the molecular chains and sheets (Gómez et al., 2009).
Dopamine Agonist Studies
This compound has relevance in the study of dopamine agonists. Research has been conducted on derivatives of this compound to understand their role as dopamine agonists, with specific focus on the DA-1 and DA-2 receptor subtype activities. These studies contribute to the development of drugs targeting dopaminergic pathways (Ross et al., 1987).
Radiotracer Development
Derivatives of 1-(2-chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been synthesized for use as potential radiotracers in positron emission tomography (PET) studies. These studies are significant for understanding dopamine D-1 receptors in the brain (Yang, Perry, & Mukherjee, 1996).
Neuroleptic Potential
Some derivatives have been evaluated for potential neuroleptic activity, indicating a possible role in the treatment of psychiatric disorders. These studies focus on understanding the antidopaminergic properties of these compounds and their effects on various behavioral responses (Hino et al., 1988).
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, such as modulating signal transduction pathways, altering gene expression, or influencing cellular metabolism .
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFTQJLDNZCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

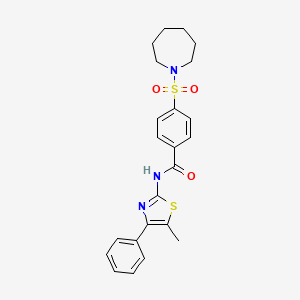

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)

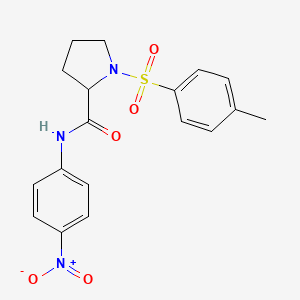
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)
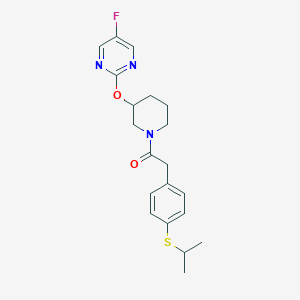
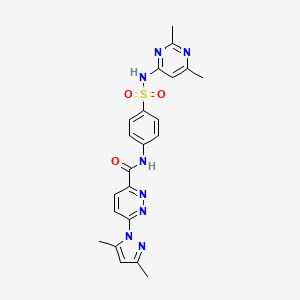
![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)
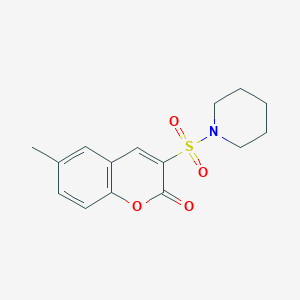
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
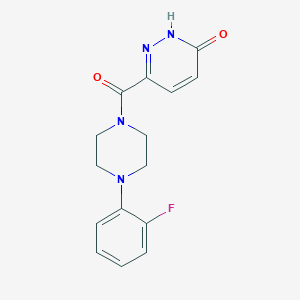
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)